Boiling Point Elevation vs. Methyl Ester and β-Keto Ester Secures Distillation-Friendly Thermal Window
Ethyl 5,5,5-trifluoro-4-oxopentanoate exhibits a predicted boiling point of 185.2 ± 35.0 °C, which is 22.3 °C higher than its methyl ester counterpart (162.9 °C) and approximately 55 °C higher than ethyl 4,4,4-trifluoro-3-oxobutanoate (129–130 °C, lit.) . This elevated boiling point reduces volatility losses during solvent evaporation and facilitates fractional distillation under mild vacuum, a practical advantage in multi-step syntheses where the intermediate must be isolated by distillation rather than chromatography.
| Evidence Dimension | Boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 185.2 ± 35.0 °C (predicted) |
| Comparator Or Baseline | Methyl 5,5,5-trifluoro-4-oxopentanoate: 162.9 °C; Ethyl 4,4,4-trifluoro-3-oxobutanoate: 129–130 °C (lit.) |
| Quantified Difference | +22.3 °C vs. methyl ester; +55 °C vs. β-keto ester |
| Conditions | Predicted values (ChemSrc) and literature boiling point (ChemBK) for comparators; all at 760 mmHg |
Why This Matters
A higher boiling point lowers evaporative loss during rotavap concentration and broadens the safe vacuum-distillation range, which is critical when the intermediate is volatile and must be isolated in high recovery for downstream use.
